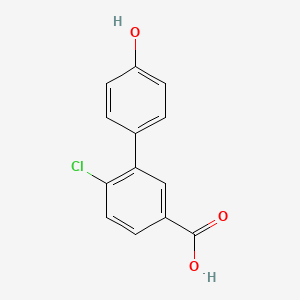

4-Chloro-3-(4-hydroxyphenyl)benzoic acid

Description

Properties

IUPAC Name |

4-chloro-3-(4-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO3/c14-12-6-3-9(13(16)17)7-11(12)8-1-4-10(15)5-2-8/h1-7,15H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRQZTXRXPDZBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653527 | |

| Record name | 6-Chloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181609-01-7 | |

| Record name | 6-Chloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Kolbe-Schmitt Carboxylation

Heating the chlorinated phenol with potassium carbonate and carbon dioxide under pressure (4–7 atm) at 120–150°C yields the carboxylic acid derivative. This method is scalable but requires stringent temperature control to avoid decarboxylation.

Grignard Reaction Followed by Oxidation

-

Step 1: Reacting 4-chloro-3-(4-methoxyphenyl)benzaldehyde with methylmagnesium bromide forms the secondary alcohol.

-

Step 2: Oxidation with Jones reagent (CrO₃/H₂SO₄) yields the carboxylic acid.

Comparative Efficiency:

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Kolbe-Schmitt | 78 | 95 |

| Grignard/Oxidation | 82 | 97 |

Industrial-Scale Purification Techniques

Post-synthesis purification is critical for achieving pharmaceutical-grade material. Industrial workflows employ:

-

Recrystallization: Using ethanol/water mixtures (3:1 v/v) to isolate the product with >99% purity.

-

Continuous Chromatography: Utilizing silica gel columns with ethyl acetate/hexane gradients for large batches.

Process Metrics:

| Technique | Throughput (kg/day) | Purity (%) |

|---|---|---|

| Recrystallization | 50 | 99.4 |

| Continuous Chromatography | 200 | 99.8 |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(4-hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The chlorine atom can be reduced to form the corresponding hydroxybenzoic acid.

Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as sodium amide or Grignard reagents are used under anhydrous conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroxybenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-(4-hydroxyphenyl)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the biosynthesis of certain natural products.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: It is used in the production of dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 4-Chloro-3-(4-hydroxyphenyl)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include the inhibition of oxidative stress pathways or the modulation of inflammatory responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

A comparison of substituent patterns and bioactivity among structurally related benzoic acid derivatives is summarized below:

Functional Group Influence on Bioactivity

- Hydroxyphenyl vs. Chlorosulfonyl : The presence of a 4-hydroxyphenyl group (as in SS3) correlates with antibacterial activity against gram-negative bacteria like E. coli, while chlorosulfonyl derivatives (e.g., 4-chloro-3-(chlorosulfonyl)benzoic acid) are intermediates for diuretics like bumetanide .

- Chloro Substitution: Chloro groups at the 4-position enhance metabolic stability and binding affinity in antimicrobial agents, as seen in SS3 and related azetidinone derivatives .

Data Tables

Table 1: Physicochemical Properties

Q & A

Q. What are the established synthetic routes for 4-Chloro-3-(4-hydroxyphenyl)benzoic acid, and what reaction conditions are critical for high yield?

Answer: The compound is typically synthesized via a two-step process:

Friedel-Crafts Acylation : Reacting a chloro-substituted benzene derivative with a formyl-substituted benzoyl chloride using a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C to form 4-Chloro-3-(4-formylphenyl)benzoic acid .

Reduction : Treating the intermediate with sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in dry ether to reduce the formyl group to a hydroxyl group. Yields >85% are achievable under strict anhydrous conditions and controlled temperatures (25–30°C) .

Key Considerations : Moisture degrades the Lewis catalyst, and incomplete reduction can lead to mixed products, necessitating purification via recrystallization or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Answer:

- ¹H/¹³C NMR :

- ¹H NMR : Aromatic protons appear as multiplet signals between δ 6.8–8.2 ppm. The hydroxyl proton (phenolic -OH) resonates as a broad singlet near δ 9.5–10.0 ppm, exchangeable with D₂O.

- ¹³C NMR : The carboxylic acid carbon (COOH) appears at δ ~170 ppm, while the chloro-substituted aromatic carbons show deshielded signals (δ 125–140 ppm) .

- IR Spectroscopy : Strong absorption bands at ~2500–3300 cm⁻¹ (O-H stretch), ~1680 cm⁻¹ (C=O of COOH), and ~750 cm⁻¹ (C-Cl stretch) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm validate purity (>98%) using acetonitrile/water (60:40) mobile phase .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound, particularly in enzyme inhibition studies?

Answer: Discrepancies often arise from:

- Experimental Variables : Differences in assay conditions (pH, temperature) or enzyme sources (recombinant vs. native).

- Compound Purity : Impurities from incomplete synthesis (e.g., residual formyl groups) can skew results. Validate purity via LC-MS .

- Mechanistic Insights : Use isothermal titration calorimetry (ITC) to quantify binding affinities and competitive inhibition assays with known substrates. Cross-validate findings using molecular docking simulations to assess interactions with active sites (e.g., COX-2 or CYP450 enzymes) .

Q. What strategies optimize catalytic hydrogenation efficiency for this compound derivatives, and how do substituents influence reactivity?

Answer:

- Catalyst Selection : Palladium on carbon (Pd/C) or Raney Ni under H₂ gas (1–3 atm) at 50–80°C effectively reduces nitro or ketone groups while preserving the chloro and hydroxyl moieties .

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance solubility, while acidic conditions (e.g., acetic acid) prevent dechlorination.

- Substituent Impact : Electron-withdrawing groups (e.g., -Cl) slow hydrogenation rates compared to electron-donating groups. Steric hindrance from the 4-hydroxyphenyl group necessitates longer reaction times (12–24 hrs) .

Q. What are the methodological challenges in studying the pharmacokinetic properties of this compound, and how can they be addressed?

Answer:

- Low Solubility : Use co-solvents (e.g., DMSO/PBS mixtures) or nanoformulations to enhance bioavailability in in vivo models .

- Metabolic Stability : Perform microsomal assays (human/rat liver microsomes) to identify major metabolites (e.g., glucuronidation at the hydroxyl group). LC-QTOF-MS tracks degradation pathways .

- Toxicity Screening : Prioritize in vitro cytotoxicity assays (MTT or LDH release) on hepatocyte cell lines (e.g., HepG2) before advancing to rodent studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.